1-Mesityl-1H-pyrrole-3-carbaldehyde
CAS No.: 864547-98-8
Cat. No.: VC5105091
Molecular Formula: C14H15NO
Molecular Weight: 213.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864547-98-8 |
|---|---|
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.28 |
| IUPAC Name | 1-(2,4,6-trimethylphenyl)pyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C14H15NO/c1-10-6-11(2)14(12(3)7-10)15-5-4-13(8-15)9-16/h4-9H,1-3H3 |
| Standard InChI Key | ORNCBLAKBVEBRS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)N2C=CC(=C2)C=O)C |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-Mesityl-1H-pyrrole-3-carbaldehyde consists of a pyrrole ring () fused with a mesityl group () at the 1-position and a formyl group (-CHO) at the 3-position. The mesityl group, a 2,4,6-trimethylphenyl moiety, introduces significant steric hindrance, which influences the compound’s reactivity and stability. The IUPAC name for this compound is 1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbaldehyde, reflecting its substitution pattern .
Molecular Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbaldehyde |
| Topological Polar Surface Area | 30.7 Ų |
The mesityl group’s electron-donating methyl substituents enhance the pyrrole ring’s aromaticity while shielding reactive sites from undesired interactions. The aldehyde group at the 3-position serves as a versatile handle for further functionalization, enabling condensation, oxidation, and nucleophilic addition reactions.
Synthesis and Industrial Production
The synthesis of 1-Mesityl-1H-pyrrole-3-carbaldehyde typically involves formylation of a pre-functionalized pyrrole precursor. One widely used method is the Vilsmeier-Haack reaction, where a mesityl-substituted pyrrole reacts with a mixture of phosphorus oxychloride () and dimethylformamide () under controlled conditions . This reaction selectively introduces the formyl group at the 3-position of the pyrrole ring via electrophilic aromatic substitution.
Reaction Mechanism
The Vilsmeier-Haack reagent (-DMF complex) generates an electrophilic formylating species (), which attacks the electron-rich pyrrole ring. The mesityl group’s steric bulk directs substitution to the 3-position, yielding the desired product. Post-reaction purification often involves column chromatography or recrystallization to isolate the compound in high purity.
Industrial Considerations
Large-scale production requires optimization of reaction parameters such as temperature, solvent choice, and catalyst loading. Continuous flow reactors have been proposed to enhance yield and reduce byproduct formation, though industrial-scale data remain limited . Challenges include managing the exothermic nature of the Vilsmeier-Haack reaction and ensuring consistent regioselectivity.
Chemical Reactivity and Functionalization
The aldehyde group in 1-Mesityl-1H-pyrrole-3-carbaldehyde participates in diverse transformations, enabling the synthesis of derivatives with tailored properties.
Oxidation and Reduction
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Oxidation: Treatment with strong oxidizing agents like potassium permanganate () converts the aldehyde to a carboxylic acid, yielding 1-Mesityl-1H-pyrrole-3-carboxylic acid. This product finds use in coordination chemistry and metal-organic frameworks.
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Reduction: Sodium borohydride () reduces the aldehyde to a primary alcohol, producing 1-Mesityl-1H-pyrrole-3-methanol, a potential intermediate for polymer synthesis .
Electrophilic Substitution
The mesityl group’s electron-donating methyl substituents activate the pyrrole ring for electrophilic attacks. Halogenation with () or nitration with nitric acid () introduces functional groups at the 4- or 5-positions of the pyrrole ring, enabling further diversification.
Applications in Scientific Research
Organic Synthesis
1-Mesityl-1H-pyrrole-3-carbaldehyde serves as a building block for synthesizing heterocyclic compounds, including porphyrin analogs and macrocycles. Its aldehyde group facilitates Schiff base formation with amines, creating imine-linked frameworks for catalysis and sensing .
Medicinal Chemistry
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial and anti-inflammatory activities. For example, Schiff base derivatives have shown inhibitory effects against Staphylococcus aureus and Escherichia coli by disrupting cell membrane integrity. Additionally, metal complexes derived from the carboxylic acid analog demonstrate potential as anticancer agents by inducing apoptosis in HeLa cells .
Comparative Analysis with Structural Analogs
The position of the formyl group significantly impacts reactivity and biological activity:
| Compound | Formyl Position | Key Differences |
|---|---|---|
| 1-Mesityl-1H-pyrrole-2-carbaldehyde | 2 | Lower thermal stability |
| 1-Benzyl-1H-pyrrole-3-carbaldehyde | 3 | Reduced steric hindrance |
The mesityl group’s steric bulk in 1-Mesityl-1H-pyrrole-3-carbaldehyde enhances stability compared to benzyl-substituted analogs, making it preferable for high-temperature reactions .
Challenges and Future Directions
Current limitations include the lack of large-scale production data and detailed pharmacokinetic studies for biological applications. Future research should focus on:
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Developing greener synthesis routes using biocatalysts or microwave-assisted reactions.
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Exploring the compound’s role in photodynamic therapy and materials science.
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Conducting in vivo toxicity assessments to validate preclinical potential.
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